

# Sparfloxacin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sparfloxacin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of **sparfloxacin**, a fluoroquinolone antibiotic. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. **Sparfloxacin** exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.<sup>[1][2][3]</sup> Its pharmacokinetic profile is characterized by good oral absorption and extensive tissue penetration, allowing for effective concentrations at the site of infection.<sup>[1][2]</sup>

## Pharmacokinetic Profile

The pharmacokinetic properties of **sparfloxacin** have been extensively studied, revealing a profile that supports once-daily dosing.<sup>[1][2]</sup> Key parameters are summarized below, providing a quantitative overview of the drug's absorption, distribution, metabolism, and excretion.

### Absorption

**Sparfloxacin** is well-absorbed after oral administration, with an absolute bioavailability of approximately 92%.<sup>[4]</sup> Peak plasma concentrations (C<sub>max</sub>) are typically reached within 3 to 6 hours.<sup>[1][2][5]</sup> The intake of food does not significantly affect the absorption and pharmacokinetics of **sparfloxacin**.<sup>[1][2]</sup> However, the concomitant administration of antacids containing aluminum or magnesium hydroxide can reduce its oral bioavailability by as much as 25% to 50%.<sup>[1][4]</sup>

## Distribution

**Sparfloxacin** is weakly bound to plasma proteins, with a binding rate of approximately 37-45%. [1][3] It exhibits excellent tissue distribution, with concentrations in many tissues and inflammatory fluids being similar to or higher than concurrent plasma concentrations. [1][2][3] The drug penetrates well into skin and respiratory and sinus tissues. [3] However, its distribution into the cerebrospinal fluid is limited. [1][2]

## Metabolism

The primary metabolic pathway for **sparfloxacin** is glucuronidation. [1][2][4] Importantly, its metabolism does not involve or interfere with the cytochrome P450 enzyme system, suggesting a lower potential for drug-drug interactions with compounds metabolized by these enzymes. [2][4]

## Excretion

**Sparfloxacin** is eliminated from the body through both renal and fecal routes, with each accounting for approximately 50% of excretion. [3][6] The elimination half-life is long, ranging from 15 to 20 hours, which supports a once-daily dosing regimen. [1][2] The urinary excretion of the unchanged drug accounts for about 10-14% of the administered dose. [1][2] Biliary excretion of **sparfloxacin** and its glucuronide has also been reported. [5]

Table 1: Summary of **Sparfloxacin** Pharmacokinetic Parameters

Parameter	Value	Reference
Absorption		
Bioavailability	~92%	[4]
Tmax (Time to Peak Plasma Concentration)	3 - 6 hours	[1][2][5]
Effect of Food	Not significant	[1][2]
Distribution		
Protein Binding	37% - 45%	[1][3]
Tissue Penetration	Excellent in most tissues and inflammatory fluids	[1][3]
Metabolism		
Primary Pathway	Glucuronidation	[1][2][4]
Cytochrome P450 Interaction	No significant interaction	[2][4]
Excretion		
Elimination Half-life (t <sub>1/2</sub> )	15 - 20 hours	[1][2]
Routes of Elimination	Renal and Fecal (~50% each)	[3][6]
Urinary Excretion (unchanged)	10% - 14% of dose	[1][2]

Table 2: Dose-Dependent Pharmacokinetic Parameters of **Sparfloxacin** After Single Oral Administration

Dose	Cmax (ng/mL)	tmax (hours)	Elimination Half-life (hours)
200 mg	705 ± 158	4 - 5	18 - 21
400 mg	1200 - 1600	3 - 6	16 - 22
600 mg	~1600 - 1800	4 - 5	18 - 21
800 mg	1966 ± 620	4 - 5	18 - 21

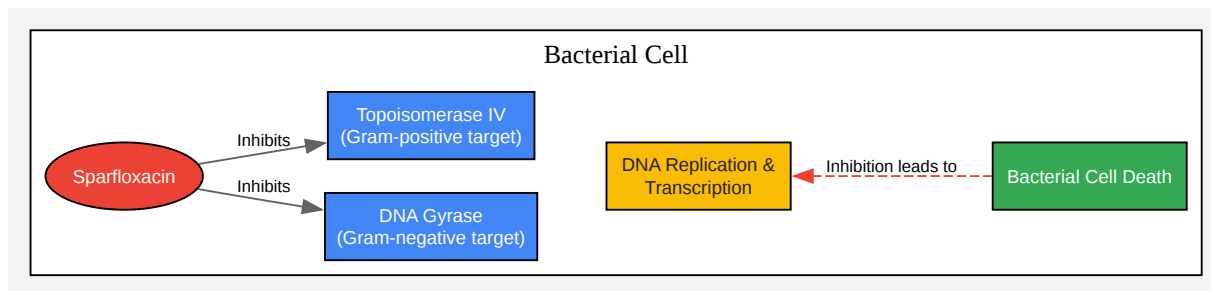
Data compiled from  
multiple sources.[\[5\]](#)[\[7\]](#)  
[\[8\]](#)

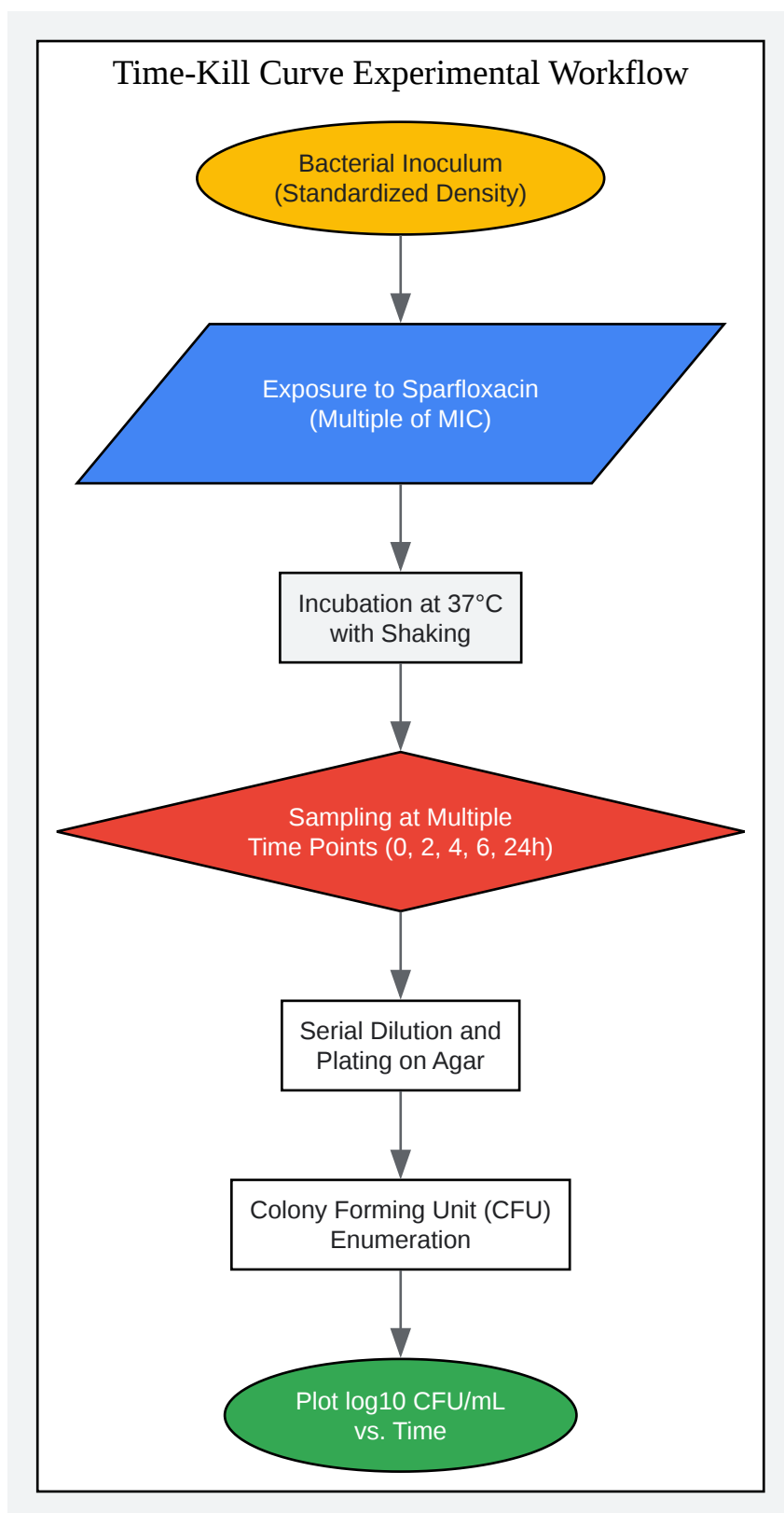
## Pharmacodynamic Profile

**Sparfloxacin**'s potent bactericidal activity is attributed to its mechanism of action, which is characteristic of the fluoroquinolone class of antibiotics.[\[3\]](#)[\[4\]](#)

## Mechanism of Action

**Sparfloxacin** exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[\[3\]](#)[\[4\]](#)[\[9\]](#) In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[\[3\]](#)[\[9\]](#) By inhibiting these enzymes, **sparfloxacin** prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to cell death.[\[4\]](#)[\[9\]](#)





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### Contact

Address: 3281 E Guasti Rd

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